molecular formula C12H9N B1241754 1H-carbazole CAS No. 244-57-5

1H-carbazole

Cat. No. B1241754
CAS RN: 244-57-5
M. Wt: 167.21 g/mol
InChI Key: UFLWECJWSGWVHB-UHFFFAOYSA-N
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Description

1H-Carbazole, also known as 2,3,4,9-tetrahydro-1H-carbazole, is a compound with the molecular formula C12H13N and a molecular weight of 171.2383 . It is also known by other names such as 1,2,3,4-tetrahydrocarbazole and 2,3-tetramethyleneindole .


Synthesis Analysis

Carbazole and its derivatives have been synthesized for many years due to their high hole transporting capabilities and strong fluorescence . Carbazole can be easily functionalized at the N-position and then covalently linked with other monomers . For instance, a novel monomer with EDOT as the end units and 3,6-linked N-ethyl-carbazole (NEtCz) as the inner unit spaced by vinylene was designed and synthesized by Horner-Wadsworth-Emmons reaction .


Molecular Structure Analysis

The molecular structure of 1H-carbazole is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Carbazole and its derivatives have shown significant biological activities due to their important photochemical and thermal stability and good hole-transport ability . The electropolymerization parameters of carbazole and chemical polymerization of carbazole derivatives have been studied . The effects of reaction time, catalyst dosage, and molar ratio of carbazole to alkylating agent were investigated, and orthogonal experiments were performed .


Physical And Chemical Properties Analysis

The physical and chemical properties of carbazole derivatives like 1H-carbazole are influenced by their functional groups. The presence of the oxo group can increase the compound’s polarity, potentially affecting its solubility in various solvents. The thermal stabilities of the carbazole derivatives were determined by thermogravimetric analysis .

Scientific Research Applications

Medicinal Chemistry and Natural Products

1H-carbazole, with its aromatic tricyclic structure, is prominent in medicinal chemistry due to its range of biological activities. Modifications of this molecule have resulted in substances with antibacterial, antimalarial, anticancer, and anti-Alzheimer properties. The survey of literature from 2010 to 2015 highlights the in vitro and in vivo activities of carbazole-containing molecules and their structure-activity relationships, mechanisms of action, and cytotoxicity/selectivity findings, aiding future development of clinically useful agents (Tsutsumi, Gündisch, & Sun, 2016).

Physical and Structural Characterization

Carbazole's usefulness in synthetic heterocyclic chemistry, analytical chemistry, and pharmacology has been explored. A study aimed at evaluating the impact of biofield energy treatment on carbazole used analytical methods like X-ray diffraction, differential scanning calorimetry, and gas chromatography-mass spectrometry. This revealed significant changes in the physical and spectral properties of treated carbazole (Trivedi et al., 2015).

Synthesis and Isolation

The process of electrophilic aromatic substitution with various chlorinating reagents to create chlorocarbazoles from carbazole has been studied. This includes the synthesis, isolation, and characterization of chlorocarbazole derivatives, providing insights into the chemical properties and potential applications of these compounds (Bonesi & Erra-Balsells, 1997).

Environmental and Bioremediation Studies

Carbazole, identified as a hazardous pollutant, particularly in the petroleum industry, has been the focus of bioremediation studies. The use of Thalassospira profundimaris for degrading carbazole demonstrates the potential of biological methods in treating such pollutants. This study found that immobilized cells of this organism showed better performance in degrading carbazole under certain conditions (Othman & Inayatullah, 2021).

Analytical Chemistry Applications

Carbazole derivatives have been utilized as selective fluorescent probes for chromium(III), demonstrating potential in analytical chemistry. The study on a novel carbazole derivative and its interaction with Cr3+ revealed a rapid, selective, and sensitive response, which could be applicable for Cr3+ determination (Zhang et al., 2013).

Materials Science and Polymer Chemistry

The modification of carbazole into 1,5-bis[N-carbazolyl]pentane and its polymerization shows its application in materials science. This derivative contributes to improving the thermal stability and photosensitization of materials, with potential uses in light-emitting applications (Ahmad et al., 2019).

Semiconductor Device Characteristics

Carbazole compounds, particularly those used in semiconducting materials, have been synthesized and characterized for their potential in semiconductor device applications. The study of carbazole derivatives using palladium-catalyzed reactions and their electrical properties offers insights into their use in electronic devices (Gorgun & Caglar, 2018).

Organic Solar Cell Application

Carbazole-based molecules play a significant role in organic solar cell applications due to their thermal stability, hole transporting property, and chemical stability. A review focusing on the photovoltaic performance of carbazole derivatives in solar cells outlines the relationship between their structure and power conversion efficiencies (Sathiyan et al., 2016).

Safety And Hazards

1H-Carbazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of causing cancer . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Carbazole and its derivatives have become important materials for optoelectronic applications in recent years . They are expected to exhibit different material applications in the future . Researchers have been studying carbazole-based polymeric and oligomeric compounds for more than 30 years due to their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties .

properties

IUPAC Name

1H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLWECJWSGWVHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC=C2C1=NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429534
Record name 1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-carbazole

CAS RN

244-57-5
Record name 1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
946
Citations
CK Ryu, SY Lee, NY Kim, JA Hong, JH Yoon… - Bioorganic & medicinal …, 2011 - Elsevier
… 1H-carbazole-1,4(9H)-diones that exhibit inhibitors of Toxoplasma gondii purine nucleoside phosphorylase. The antifungal activity of 1H-carbazole… on the synthesis of 1H-carbazole-1,4(…
Number of citations: 24 www.sciencedirect.com
DU Ukale, P Tähtinen… - Chemistry–A European …, 2020 - Wiley Online Library
… 3-bromo-1H-carbazole was first iodinated to 6-bromo-3-iodo-1H-carbazole by treatment with … Reduction of compound 4 gave the 6-bromo-1H-carbazole C-nucleoside 5 and subsequent …
L Li, C Beaulieu, MC Carriere, D Denis, G Greig… - Bioorganic & medicinal …, 2010 - Elsevier
We discovered that the introduction of a methyl group to the benzylic position of the N-benzyl group in lead compound 1a has a dramatic effect on improving the binding selectivity of this …
Number of citations: 36 www.sciencedirect.com
MS Mikhailov, NS Gudim, EA Knyazeva… - … of Photochemistry and …, 2020 - Elsevier
The novel donor building-block - 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole was designed and employed in the synthesis of dye-sensitized solar cell (DSSCs). An effective, high-…
Number of citations: 23 www.sciencedirect.com
A Gopalsamy, M Shi, G Ciszewski, K Park… - Bioorganic & medicinal …, 2006 - Elsevier
A novel class of HCV NS5B RNA dependent RNA polymerase inhibitors containing 2,3,4,9-tetrahydro-1H-carbazole and 1,2,3,4-tetrahydro-cyclopenta[b]indole scaffolds were designed …
Number of citations: 34 www.sciencedirect.com
T Kimura, J Hosokawa-Muto, K Asami, T Murai… - European journal of …, 2011 - Elsevier
… GJP14 fragments 3b and 3c were prepared by alkylation of 2,3,4,9-tetrahydro-1H-carbazole … )-2,3,4,9-tetrahydro-1H-carbazole 2d′ with a variety of primary and secondary amines in 27…
Number of citations: 47 www.sciencedirect.com
R Balamurali, KJR Prasad - Heterocyclic Communications, 2001 - degruyter.com
Mixed aldol condensation of 1-oxo-1, 2, 3, 4-tetrahydrocarbazoles la-e with thiophene-2-carbaldehyde yielded 2-thienyl-l-oxo-1^, 3, 4-tetrahydrocarbazoles 2a-e. Treatment of 2a-e with …
Number of citations: 12 www.degruyter.com
G Serdaroğlu, N Uludağ, E Ercag, P Sugumar… - Journal of Molecular …, 2021 - Elsevier
A various carbazole derivatives were synthesized for the synthesis 2,3-Dihydro-1H-carbazol-4(9H)-one O-acetyl oxime (3), ethyl 2-(2,3,4,9-tetrahydrospiro[carbazole-1,2′-[1,3]…
Number of citations: 26 www.sciencedirect.com
A Thiruvalluvar, AT Gunaseelan, AE Martin… - … Section E: Structure …, 2007 - scripts.iucr.org
In the title molecule, C14H13NO3, the dihedral angle between the benzene ring and the fused pyrrole ring is 1.0 (1). The cyclohexene ring adopts a twist conformation. Three C atoms of …
Number of citations: 5 scripts.iucr.org
B Chakraborty, S Chakraborty, C Saha - International Journal of …, 2014 - hindawi.com
The antibacterial activity of Murrayaquinone A (10), a naturally occurring carbazoloquinone alkaloid, and 6-methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione (11), a …
Number of citations: 18 www.hindawi.com

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